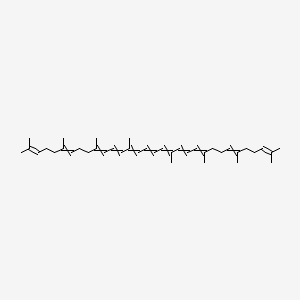
(9-cis,9'-cis)-7,7',8,8'-Tetrahydro-y,y-Carotene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-y,y-Carotene is a carotenoid compound known for its unique structure and properties. Carotenoids are naturally occurring pigments found in plants, algae, and photosynthetic bacteria. They play a crucial role in the photosynthetic process and are responsible for the vibrant colors of many fruits and vegetables.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-y,y-Carotene involves several steps, including the isomerization of precursor compounds. The process typically starts with the extraction of carotenoids from natural sources, followed by chemical modifications to achieve the desired cis configuration. The reaction conditions often involve the use of catalysts, solvents, and controlled temperature and pressure to ensure the correct isomerization and stability of the compound .
Industrial Production Methods
Industrial production of (9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-y,y-Carotene is achieved through large-scale extraction and purification processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as chromatography and crystallization are commonly used to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
(9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-y,y-Carotene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-y,y-Carotene. These derivatives often exhibit different properties and applications compared to the parent compound .
Scientific Research Applications
(9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-y,y-Carotene has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of carotenoids and their derivatives.
Biology: Investigated for its role in photosynthesis and its potential as an antioxidant.
Medicine: Explored for its potential therapeutic effects, including its role in preventing oxidative stress-related diseases.
Industry: Used as a natural colorant in food and cosmetic products.
Mechanism of Action
The mechanism of action of (9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-y,y-Carotene involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The compound also interacts with specific proteins and enzymes involved in the photosynthetic process, enhancing the efficiency of light capture and energy transfer .
Comparison with Similar Compounds
Similar Compounds
(9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-β,β-Carotene: Similar in structure but differs in the position of double bonds.
(9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-α,α-Carotene: Another isomer with different biological activity.
(9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-γ,γ-Carotene: Differentiated by its unique functional groups.
Uniqueness
(9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-y,y-Carotene is unique due to its specific cis configuration, which imparts distinct chemical and biological properties. This configuration enhances its stability and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,26,30-undecaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H60/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-16,19-22,25-30H,13-14,17-18,23-24,31-32H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWLELKAFXRPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H60 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-Chlorophenyl)-2-[(2-chlorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14109005.png)
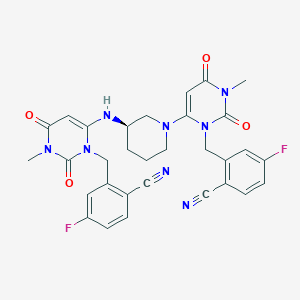
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109015.png)
![5-{(2E)-2-[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)ethylidene]hydrazinyl}-5-oxopentanoic acid](/img/structure/B14109024.png)
![7-Chloro-1-(3-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109040.png)
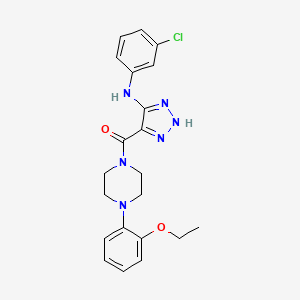

![3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo-](/img/structure/B14109053.png)
![N'-[(1Z)-1-(2-chlorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14109055.png)
![2-Butyl-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109058.png)
![N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B14109068.png)
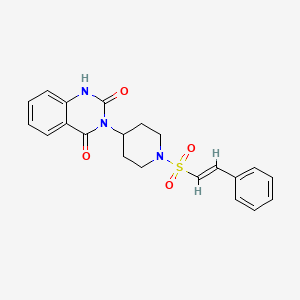
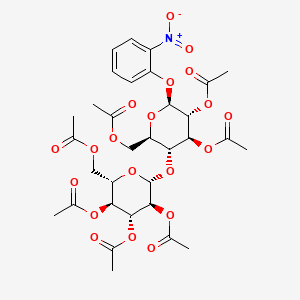
![3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14109079.png)
